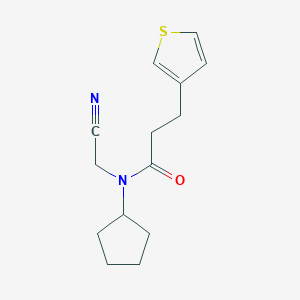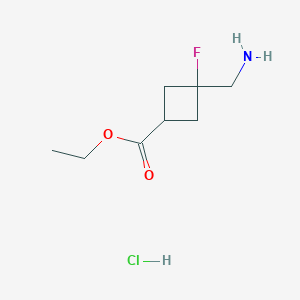
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenyl)acetamide, commonly known as HMMA-2, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of HMMA-2 is not fully understood, but it is thought to act on the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and are involved in the regulation of inflammation and pain. HMMA-2 may activate CB2 receptors, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
HMMA-2 has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. Additionally, it has been shown to have anticonvulsant properties in animal models of epilepsy. HMMA-2 has also been found to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using HMMA-2 in lab experiments is its potential therapeutic properties, particularly as an analgesic and anti-inflammatory agent. Additionally, HMMA-2 has been found to have a low toxicity profile in animal studies. One limitation of using HMMA-2 in lab experiments is the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on HMMA-2. One potential direction is to further investigate its mechanism of action and potential therapeutic applications, particularly as an analgesic and anti-inflammatory agent. Additionally, research could focus on the development of more efficient synthesis methods for HMMA-2, as well as the development of analogs with improved therapeutic properties. Finally, research could explore the potential use of HMMA-2 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
HMMA-2 can be synthesized through a multistep process involving the reaction of 2-methyl-2-butanol with 4-methoxy-2-methyl-2-butanone to form the intermediate 2-hydroxy-4-methoxy-2-methylbutyl acetate. This intermediate is then reacted with 3-methylphenylmagnesium bromide to yield the final product, HMMA-2.
Scientific Research Applications
HMMA-2 has been investigated for its potential therapeutic properties, particularly as an analgesic and anti-inflammatory agent. Studies have shown that HMMA-2 can reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, HMMA-2 has been shown to have anticonvulsant properties in animal models of epilepsy.
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-12-5-4-6-13(9-12)10-14(17)16-11-15(2,18)7-8-19-3/h4-6,9,18H,7-8,10-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCVYGCSKRWQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)


![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)

![{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate](/img/structure/B2728916.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)
![2-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2728918.png)
![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)

![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2728923.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)